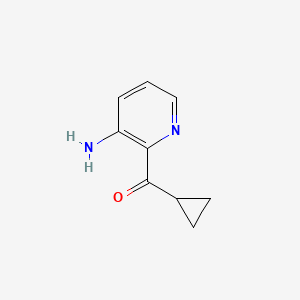
(2-Chloro-5-methoxy-4-((2-methylbenzyl)oxy)phenyl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Chloro-5-methoxy-4-((2-methylbenzyl)oxy)phenyl)methanol is an organic compound with a complex structure that includes a chlorinated phenyl ring, a methoxy group, and a benzyl ether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloro-5-methoxy-4-((2-methylbenzyl)oxy)phenyl)methanol typically involves multiple steps, including electrophilic aromatic substitution and nucleophilic substitution reactions. One common method involves the chlorination of a methoxy-substituted phenol, followed by the introduction of a benzyl ether group through a Williamson ether synthesis. The final step involves the reduction of the resulting intermediate to obtain the desired methanol derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to maximize yield and purity. Catalysts and specific reaction conditions such as temperature and pressure are carefully controlled to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
(2-Chloro-5-methoxy-4-((2-methylbenzyl)oxy)phenyl)methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to remove the chlorine atom or to modify the aromatic ring.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of dechlorinated or modified aromatic compounds.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, (2-Chloro-5-methoxy-4-((2-methylbenzyl)oxy)phenyl)methanol is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for various functional group transformations, making it valuable in organic synthesis.
Biology
In biological research, this compound may be used to study the effects of chlorinated aromatic compounds on biological systems. Its interactions with enzymes and receptors can provide insights into biochemical pathways.
Medicine
Industry
In industry, this compound can be used in the production of specialty chemicals, including pharmaceuticals and agrochemicals. Its reactivity and functional groups make it a versatile building block.
Mechanism of Action
The mechanism of action of (2-Chloro-5-methoxy-4-((2-methylbenzyl)oxy)phenyl)methanol involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biochemical pathways. The methoxy and benzyl ether groups may enhance its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
(2-Chloro-4-methoxyphenol): Similar structure but lacks the benzyl ether group.
(4-Methoxybenzyl alcohol): Similar structure but lacks the chlorine atom.
(2-Methyl-4-chlorophenol): Similar structure but lacks the methoxy group.
Uniqueness
(2-Chloro-5-methoxy-4-((2-methylbenzyl)oxy)phenyl)methanol is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential applications. The presence of both a chlorine atom and a methoxy group on the aromatic ring, along with the benzyl ether linkage, makes it a versatile compound for various chemical transformations and applications.
Properties
Molecular Formula |
C16H17ClO3 |
|---|---|
Molecular Weight |
292.75 g/mol |
IUPAC Name |
[2-chloro-5-methoxy-4-[(2-methylphenyl)methoxy]phenyl]methanol |
InChI |
InChI=1S/C16H17ClO3/c1-11-5-3-4-6-12(11)10-20-16-8-14(17)13(9-18)7-15(16)19-2/h3-8,18H,9-10H2,1-2H3 |
InChI Key |
SHLYACNMFNEFTG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1COC2=C(C=C(C(=C2)Cl)CO)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


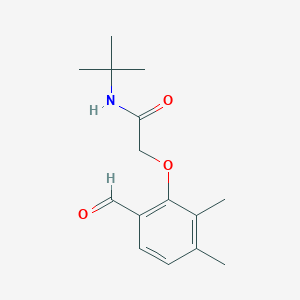
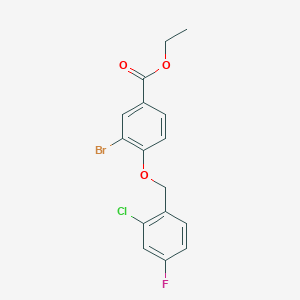

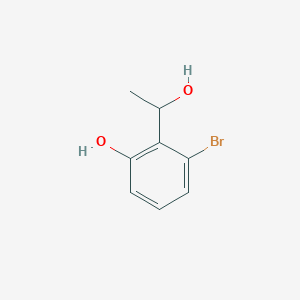
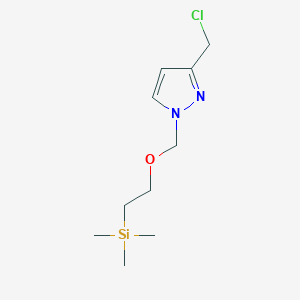
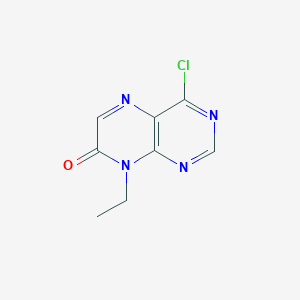
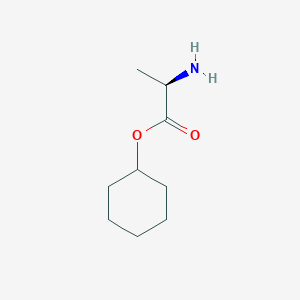
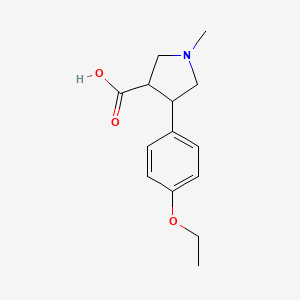

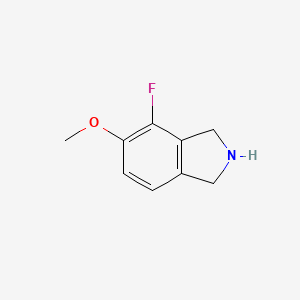
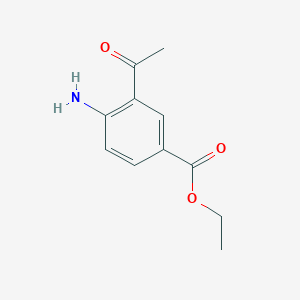
![Methyl [2,4'-bipyridine]-6-carboxylate](/img/structure/B12999232.png)
